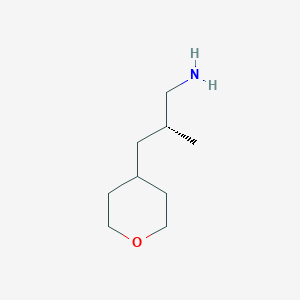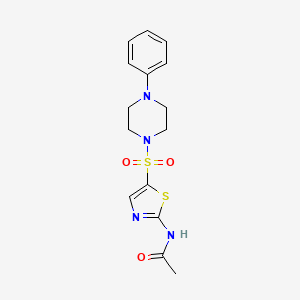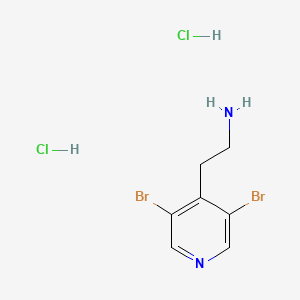
N-(4-acetylphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a multi-step process involving the conversion of aromatic acids to esters, hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols, which were then reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Another study reported the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Additionally, improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were achieved, with a one-pot procedure for reduction and acetylation, and an ethylation step using potassium hydroxide and bromoethane .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by various spectroscopic and crystallographic techniques. For example, the structure of the synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides was confirmed using NMR, IR, and mass spectral data . The crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was determined by X-ray crystallography, and DFT calculations were carried out to further understand the molecular properties . The conformation of the N-H bond in relation to the aromatic substituents and the C=O bond was discussed for 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide .
Chemical Reactions Analysis
The reactivity of acetamide derivatives with various reagents has been investigated. Anomalous halogenation reactions were observed for N-(2-acetylbenzofuran-3-yl)acetamide, which reacted with sulphuryl chloride or chlorine to yield N-(2-chlorobenzofuran-3-yl)acetamide, while bromination resulted in a bromoacetyl derivative . These reactions suggest different electrophilic and radical pathways depending on the halogenating agent used.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The biological activity of the synthesized compounds, such as their inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, was evaluated, indicating potential therapeutic applications . The intermolecular hydrogen bonding patterns and molecular conformations of these compounds, as observed in their crystal structures, play a significant role in their physical properties and biological activities .
Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(4-acetylphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide, due to its complex structure, has been a subject of interest in synthesis and structural analysis. In one study, a related compound with a benzofuran moiety was synthesized and its structure characterized through various techniques including H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. The study revealed intricate details about the crystallography of the compound, including the monoclinic system and space group, along with hydrogen bond interactions that lead to the formation of one-dimensional tapes (霍静倩 et al., 2016).
Biological Activity
The biological activity of compounds containing benzofuran and acetamide groups has been explored in various studies. For instance, benzothiazole derivatives, which share some structural similarities with the target compound, have been synthesized and evaluated for their antitumor activity against human tumor cell lines. These studies highlight the potential of such compounds in developing new therapeutic agents (L. Yurttaş et al., 2015).
Chemical Modifications and Derivatives
Research has also focused on creating and studying derivatives of compounds similar to N-(4-acetylphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide to understand their structural, chemical, and biological properties. For example, the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was carried out using carbodiimide condensation, showcasing a method to produce compounds with potentially interesting biological activities (P. Yu et al., 2014).
Potential Applications in Material Science
Beyond biological activities, compounds with similar structures have been investigated for their potential applications in material science, including their photovoltaic efficiency and ligand-protein interactions. Such studies are pivotal in expanding the utility of these compounds beyond medicinal chemistry into areas like dye-sensitized solar cells (DSSCs) and molecular docking, which could lead to new innovations in materials and pharmaceuticals (Y. Mary et al., 2020).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(22)14-7-9-16(10-8-14)21-18(23)12-24-17-6-4-5-15-11-20(2,3)25-19(15)17/h4-10H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYAYJQTUCDISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)
![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)



![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)


methylene]malononitrile](/img/structure/B2519208.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)